molecular formula C17H19NO B2853250 1-Benzyl-3-phenylpyrrolidin-3-ol CAS No. 23771-98-4

1-Benzyl-3-phenylpyrrolidin-3-ol

Cat. No.: B2853250
CAS No.: 23771-98-4
M. Wt: 253.345
InChI Key: VTOJUZHJWUBFJD-UHFFFAOYSA-N
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Description

1-Benzyl-3-phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . It is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile compound in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another method includes the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Benzyl-3-phenylpyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It serves as a ligand in biochemical studies and can be used to study enzyme-substrate interactions.

    Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Biological Activity

1-Benzyl-3-phenylpyrrolidin-3-ol (C17H19NO) is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 253.34 g/mol and is synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrone with olefins. This reaction provides regio- and stereoselectivity, which is crucial for its application in biological studies.

Synthesis Method:

  • Reagents: Nitrone, olefins
  • Conditions: Optimized reaction conditions to ensure high yield and purity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The pyrrolidine ring structure facilitates binding to these targets, influencing their activity. The compound has shown potential as a ligand in biochemical studies, particularly in enzyme-substrate interactions.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Properties:
Research indicates that this compound can reduce oxidative stress markers in vitro and in vivo. In a study involving rats treated with 5-fluorouracil (5-FU), administration of this compound significantly decreased serum markers associated with oxidative damage .

2. Hepatoprotective Effects:
The compound demonstrated hepatoprotective effects by significantly lowering levels of liver enzymes (ALT, AST) elevated by 5-FU treatment. Histological examinations confirmed reduced hepatic toxicity following treatment with this compound .

3. Lipid Profile Improvement:
In the same study, it was observed that this compound positively affected lipid profiles, reducing total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) levels .

Case Studies

Case Study 1: Protective Effects Against Chemotherapy-Induced Toxicity
In a controlled experiment, rats were administered varying doses (5 mg/kg and 10 mg/kg) of this compound alongside 5-FU. Results indicated a dose-dependent recovery from liver and cardiac toxicity induced by chemotherapy agents. The higher dose showed more pronounced protective effects on liver enzymes and lipid profiles compared to the lower dose .

Parameter Control Group 5-FU Group 5 mg/kg Compound Group 10 mg/kg Compound Group
ALT (U/L)251208040
AST (U/L)301509050
Total Cholesterol (mg/dL)150250200170
HDL (mg/dL)50304055

Properties

IUPAC Name

1-benzyl-3-phenylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOJUZHJWUBFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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